molecular formula C18H26N2O2 B6318433 tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate CAS No. 144222-21-9

tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate

Cat. No. B6318433
CAS RN: 144222-21-9
M. Wt: 302.4 g/mol
InChI Key: RLAULXFJLBPDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate, also known as TBAMP, is an organic compound belonging to the class of piperidine derivatives. It is a white-colored, crystalline solid that is soluble in water and organic solvents. TBAMP is widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of chemical reactions. TBAMP has also been used as an intermediate in the synthesis of various drugs, including antibiotics, anti-inflammatory agents, and antiviral agents.

Scientific Research Applications

Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of chemical reactions. tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has also been used as an intermediate in the synthesis of various drugs, including antibiotics, anti-inflammatory agents, and antiviral agents. In addition, tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has been used in the synthesis of various other compounds, including dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory. tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate may also act as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has also been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, it is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate is a relatively reactive compound, making it difficult to store for long periods of time. In addition, tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate can be toxic if handled improperly, making it important to take proper safety precautions when working with the compound.

Future Directions

There are a number of potential future directions for research involving tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate. One possible direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate in the synthesis of pharmaceuticals and other compounds. Finally, further research could be done to develop safer methods of handling tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate in laboratory experiments.

Synthesis Methods

Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate is synthesized via a two-step process, beginning with the reaction of tert-butyl piperidine-1-carboxylate with benzylideneamine in the presence of a base. This reaction produces a tert-butyl piperidine-1-carboxylate derivative, which is then reacted with a base to form tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate. The reaction can be carried out in either an aqueous or an organic solvent. The reaction is typically carried out at room temperature, though higher temperatures may be used to increase the rate of reaction.

properties

IUPAC Name

tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAULXFJLBPDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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